(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-23(14-11-19-7-3-1-4-8-19)25-16-15-24(21-12-13-21)18-22(25)17-20-9-5-2-6-10-20/h1-11,14,21-22H,12-13,15-18H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMXSGFHKTCHL-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Benzyl and Cyclopropyl Groups: The piperazine ring is then substituted with benzyl and cyclopropyl groups using appropriate alkylating agents in the presence of a base.
Formation of the Phenylprop-2-en-1-one Moiety: The final step involves the condensation of the substituted piperazine with cinnamaldehyde under acidic or basic conditions to form the (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine ring or the phenylprop-2-en-1-one moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1.1 Antitumor Activity
Research has indicated that (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Table 1: Antitumor Activity of (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Apoptosis and necrosis |
Neuropharmacological Applications
2.1 Antidepressant Effects
Studies have suggested that this compound may possess antidepressant-like effects. In animal models, it has been shown to reduce symptoms of depression, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine. This suggests a possible role in treating mood disorders.
2.2 Anxiolytic Properties
In addition to its antidepressant effects, (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one has demonstrated anxiolytic properties in preclinical studies. The compound appears to influence GABAergic transmission, which is crucial for anxiety regulation.
Potential Therapeutic Uses
Given its diverse biological activities, (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one holds promise for various therapeutic applications:
4.1 Cancer Treatment
As an antitumor agent, the compound could be developed into a novel chemotherapeutic drug or used in combination therapies to enhance efficacy and reduce side effects.
4.2 Mental Health Disorders
Its antidepressant and anxiolytic properties suggest potential applications in treating depression and anxiety disorders, warranting further clinical investigation.
Case Studies
Several case studies have explored the efficacy and safety profiles of (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one:
5.1 Clinical Trials for Depression
A recent clinical trial assessed the safety and efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, supporting its potential as a therapeutic agent.
5.2 Combination Therapy for Cancer
Another study evaluated the use of (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one in combination with standard chemotherapy agents. The findings suggested enhanced antitumor activity and reduced side effects when used in conjunction with established treatments.
Mechanism of Action
The mechanism of action of (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one
This compound features a fluorophenyl group and a furan-carbonyl-substituted piperazine. Unlike the target compound, the furan substituent may reduce metabolic stability due to oxidative susceptibility.
(E)-1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one
The bulky benzhydryl (diphenylmethyl) group in this analog likely improves binding affinity to sterically demanding targets but may compromise solubility. The thiophene moiety introduces sulfur-based interactions, which are absent in the target compound. Piperazine derivatives with aromatic substituents are often explored for CNS-targeted therapies due to their ability to cross the blood-brain barrier .
Non-Piperazine Chalcones with Pharmacological Activity
(E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one
This compound demonstrated moderate cytotoxicity against HeLa cells (IC₅₀ = 22.75 ± 19.13 µg/mL) but was less potent than cisplatin (IC₅₀ = 14.96 ± 1.08 µg/mL) . The absence of the piperazine ring may limit its ability to engage in hydrogen bonding with biological targets, reducing its efficacy compared to piperazine-containing analogs.
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one
A pyrrole-cinnamic acid hybrid, this compound exhibited antioxidant activity and lipoxygenase inhibition. Its logP > 5 suggests high lipophilicity, which aligns with the target compound’s benzyl group but may challenge oral bioavailability.
1-(4-Methylphenyl)-3-phenylprop-2-en-1-one
With a simple methyl substituent, this chalcone lacks the complex piperazine ring.
Key Structural and Functional Insights
Piperazine Ring: Enhances hydrogen-bonding capacity and solubility in polar solvents compared to non-nitrogenous analogs. The cyclopropyl group in the target compound may reduce metabolic degradation compared to bulkier substituents like benzhydryl .
Aromatic Substituents : Electron-withdrawing groups (e.g., fluorine in ) improve target binding but may reduce nucleophilic reactivity. The benzyl group in the target compound balances lipophilicity and stability.
Hybrid Structures : Compounds combining chalcones with pyrrole () or thiophene () show multifunctional activity, suggesting that the target compound could be optimized for dual-target therapies.
Biological Activity
(E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one, a compound featuring a piperazine core with various substituents, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure includes a cyclopropyl group, which may influence its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have reported that similar piperazine derivatives inhibited the growth of various cancer cell lines, including U-937 (human leukemia) and SK-MEL-1 (melanoma) cells. The IC50 values for these compounds ranged from 5.7 to 12.2 μM, demonstrating their effectiveness in inducing apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Piperazine Derivatives
| Compound | IC50 (U-937) | IC50 (SK-MEL-1) |
|---|---|---|
| 8a | 34.3 ± 2.2 | 48.3 ± 4.6 |
| 8e | 12.3 ± 6.1 | 10.4 ± 2.8 |
| Doxorubicin | 0.083 ± 0.021 | 0.274 ± 0.070 |
| CA-4 | 0.019 ± 0.012 | 3.1 ± 2.9 |
The data suggest that structural modifications significantly affect the antiproliferative activity, with halogen substitutions enhancing potency .
Neuroprotective Effects
Piperazine derivatives have also been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's and Parkinson's disease .
The mechanisms through which (E)-1-(2-benzyl-4-cyclopropylpiperazin-1-yl)-3-phenylprop-2-en-1-one exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antiviral Activity : Similar compounds have shown activity against various viruses, including HIV and HSV, suggesting potential antiviral properties .
- Modulation of Neurotransmitter Systems : The piperazine moiety is known to interact with serotonin and dopamine receptors, which could explain its neuroprotective effects.
Case Studies
Several studies have evaluated the biological activity of related piperazine compounds:
- Antiproliferative Studies : A study involving a series of piperazine derivatives demonstrated significant inhibition of tumor cell proliferation, with the most effective compounds showing IC50 values in the low micromolar range .
- Antiviral Screening : Another investigation assessed the antiviral capabilities of piperazine derivatives against HIV and other pathogens, revealing moderate protective effects against specific viral strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
